molecular formula C27H40O6 B191735 Lucidenic acid N CAS No. 364622-33-3

Lucidenic acid N

Cat. No.: B191735
CAS No.: 364622-33-3
M. Wt: 460.6 g/mol
InChI Key: YBGBNHHXOJXFNM-UQCMLMITSA-N
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Mechanism of Action

Target of Action

Lucidenic acid N, also known as Lucidenic acid LM1, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of this compound are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Mode of Action

This compound interacts with these cancer cells, inducing cytotoxicity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell apoptosis. The activation of caspase-9 and caspase-3 suggests that the intrinsic (or mitochondrial) pathway of apoptosis is involved . This pathway is crucial in regulating cell death and survival, and its activation leads to the downstream effect of cell apoptosis.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting the growth and spread of cancer.

Action Environment

Biochemical Analysis

Cellular Effects

Lucidenic Acid N has been found to exert effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . More in-depth studies are needed to fully understand its mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Some studies have shown that supplement of the lucidenic acid-rich extract decreased the number of tumor foci and the activities of serum MMP-2 and MMP-9 in the ICR-nu/nu mice implanted

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lucidenic Acid N involves several steps, starting from lanosterol, a common triterpenoid precursor. The synthetic route typically includes oxidation, reduction, and cyclization reactions to form the tetracyclic structure. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the production of triterpenoids. The fruiting bodies are then harvested, dried, and subjected to extraction and purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Lucidenic Acid N undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Lucidenic Acid N is unique among lucidenic acids due to its specific structural features and pharmacological properties. Similar compounds include:

This compound stands out due to its potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBNHHXOJXFNM-UQCMLMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316785
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364622-33-3
Record name Lucidenic acid N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reported cytotoxic activity of Lucidenic acid N?

A1: this compound has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].

Q2: Has this compound been isolated from other species of Ganoderma besides Ganoderma lucidum?

A2: Yes, this compound has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.

Q3: Are there any studies investigating the synergistic effects of this compound with conventional chemotherapy drugs?

A3: Yes, research indicates that this compound exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.

Q4: Is there any research on the mechanism of action of this compound?

A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including this compound, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which this compound might exert its effects.

Q5: Beyond its potential anti-cancer properties, are there other areas of research related to this compound?

A5: While most research focuses on its cytotoxic activities, this compound is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While this compound is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].

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